![molecular formula C11H16N2O4S B5142636 N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5142636.png)
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide, commonly known as EMSG, is a chemical compound that has been widely used in scientific research for its unique properties. EMSG is an amide derivative of glycine, which has a sulfonyl and methoxyphenyl group attached to it. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of EMSG is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and aldose reductase. EMSG has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Additionally, EMSG has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
EMSG has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as improve glucose tolerance and insulin sensitivity. EMSG has also been shown to have neuroprotective effects and improve cognitive function in animal models. Additionally, EMSG has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
实验室实验的优点和局限性
EMSG has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized and purified. EMSG has also been extensively studied, and its properties and mechanisms of action are well understood. However, there are also limitations to using EMSG in lab experiments. Its effects may vary depending on the cell or tissue type being studied, and its mechanism of action is not fully understood.
未来方向
There are several future directions for the study of EMSG. One potential direction is the development of EMSG-based therapies for cancer, diabetes, and neurological disorders. Another direction is the study of EMSG's mechanism of action and its effects on various signaling pathways. Additionally, the development of new synthesis methods for EMSG and its derivatives may lead to the discovery of new compounds with unique properties and potential applications in scientific research.
合成方法
EMSG can be synthesized through various methods, including the reaction of glycine with sulfonyl chloride and 4-methoxyaniline. Another method involves the reaction of glycine with sulfonyl isocyanate and 4-methoxyaniline. The resulting compound is purified through recrystallization or chromatography.
科学研究应用
EMSG has been widely used in scientific research for its unique properties. It has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders. EMSG has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. It has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes. Additionally, EMSG has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models.
属性
IUPAC Name |
2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-13(8-11(12)14)18(15,16)10-6-4-9(17-2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZGBHMLJMFGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N)S(=O)(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

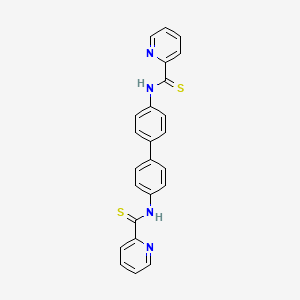
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5142564.png)
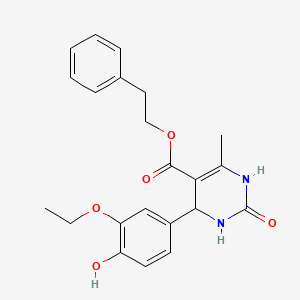
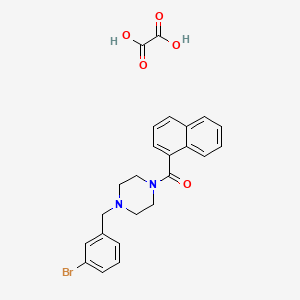
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5142585.png)
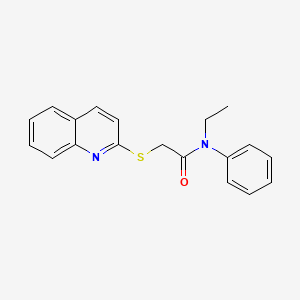
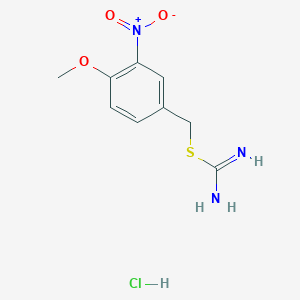
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5142619.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5142626.png)
![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)
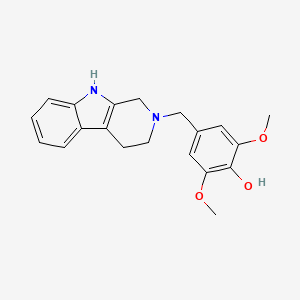
![N-(4-fluorobenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5142646.png)
![methyl 4-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B5142654.png)
